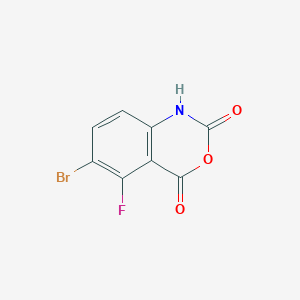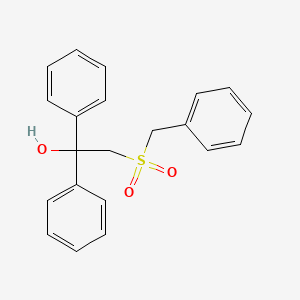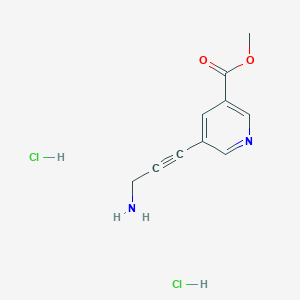
Methyl 5-(3-aminoprop-1-ynyl)pyridine-3-carboxylate;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(3-aminoprop-1-ynyl)pyridine-3-carboxylate;dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a pyridine derivative that has been synthesized using various methods. It has been found to exhibit several biochemical and physiological effects, making it an important compound for research purposes.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Antioxidant Properties and Biological Evaluation:
- Methyl 5-(3-aminoprop-1-ynyl)pyridine-3-carboxylate;dihydrochloride derivatives have been synthesized and evaluated for their biological activities. These derivatives exhibit moderate to high antioxidant, hemolytic, and cytotoxicity effects, which are vital for their therapeutic applications in drug discovery (Saddala & Pradeepkiran, 2019).
Synthesis of Novel Derivatives
- Development of Antihypertensive Agents:
- Novel derivatives of this compound have been synthesized with potential applications in antihypertensive drug development (Kumar & Mashelker, 2006).
- Metal Ion Analysis in Environmental and Pharmaceutical Samples:
- This compound has been used as an ion-pairing reagent for the separation and determination of common metal ions in pharmaceutical vitamin preparations and various water samples (Belin & Gülaçar, 2005).
Pharmaceutical Research
Development of Antibacterial Agents:
- This compound has been used in the synthesis of antibacterial agents, highlighting its potential in addressing bacterial infections (Bouzard et al., 1992).
Antimicrobial Properties:
- Derivatives of this compound have shown significant antimicrobial activities, which can be valuable for the development of new therapeutic agents (Hublikar et al., 2019).
Chemical Synthesis and Crystal Structures
- Crystal Structure Analysis:
- The crystal structures of derivatives of this compound have been studied, providing valuable insights for chemical synthesis and drug design (Pandian et al., 2014).
Propiedades
IUPAC Name |
methyl 5-(3-aminoprop-1-ynyl)pyridine-3-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.2ClH/c1-14-10(13)9-5-8(3-2-4-11)6-12-7-9;;/h5-7H,4,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNHOCZFNDTGEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C#CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

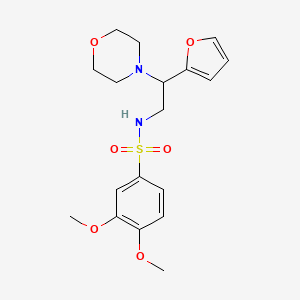
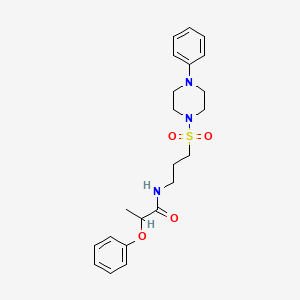
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2478574.png)
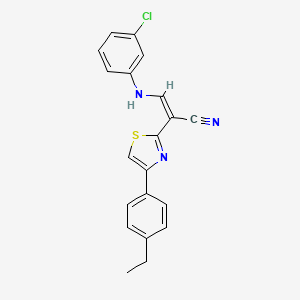
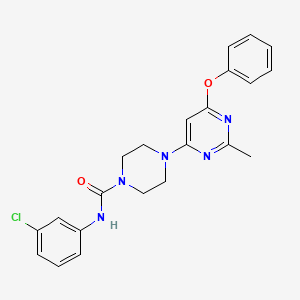
![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2478581.png)
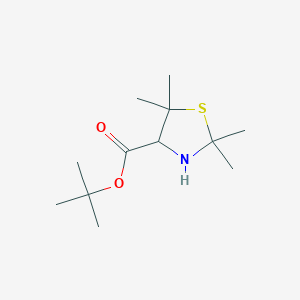
![Benzo[b]thiophen-2-yl(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2478583.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2478584.png)
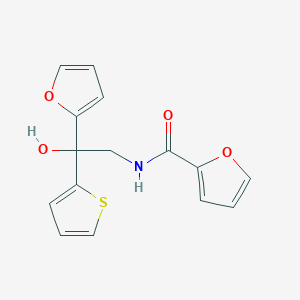
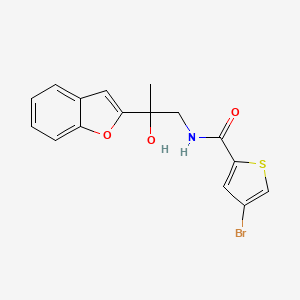
![2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic Acid](/img/no-structure.png)
